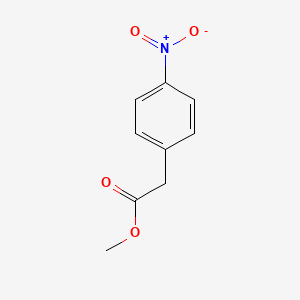

Methyl 2-(4-nitrophenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRGTRBYCFLHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296874 | |

| Record name | methyl 2-(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2945-08-6 | |

| Record name | Methyl p-nitrophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4-nitrophenyl)acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL P-NITROPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMK2BOL4OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Methyl 2-(4-nitrophenyl)acetate" synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-nitrophenyl)acetate

This guide provides a comprehensive exploration of the synthetic pathways to this compound, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] We will dissect the core reaction mechanisms, provide field-proven experimental protocols, and offer a comparative analysis of the most prevalent synthetic strategies. This document is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this esterification.

Introduction and Strategic Overview

This compound is a valuable building block, often utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring an activated phenyl ring and an ester functional group, makes it amenable to various subsequent transformations. The synthesis of this compound primarily involves the esterification of 4-nitrophenylacetic acid with methanol.

The choice of esterification method is a critical decision in a synthetic campaign, dictated by factors such as scale, required purity, substrate sensitivity, and available equipment. This guide will focus on three robust and illustrative methods:

-

Fischer-Speier Esterification: The classic acid-catalyzed equilibrium reaction. It is cost-effective and suitable for large-scale production.[3]

-

Acyl Chloride Intermediate Route: An irreversible, high-yield method that proceeds under milder conditions but involves more reactive intermediates.[4]

-

Diazomethane Methylation: A highly efficient and clean method for producing methyl esters, but one that requires stringent safety protocols due to the hazardous nature of the reagent.[5]

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is essential for designing effective purification and handling procedures.

| Property | Value | Source |

| CAS Number | 2945-08-6 | [6][7] |

| Molecular Formula | C₉H₉NO₄ | [6][7] |

| Molecular Weight | 195.17 g/mol | [6] |

| Appearance | Yellow crystalline powder | [2] |

| Purity | ≥98% (typical) | |

| Storage | Sealed in dry, room temperature | [6] |

| SMILES | COC(=O)CC1=CC=C(C=C1)=O | [6][7] |

| InChI Key | PQRGTRBYCFLHKY-UHFFFAOYSA-N | [8] |

Primary Synthesis Route: Fischer-Speier Esterification

The Fischer esterification is the quintessential method for converting a carboxylic acid and an alcohol into an ester using a strong acid catalyst.[4][9] It is an equilibrium-controlled process, and strategic choices must be made to drive the reaction toward the desired product.[10][11]

Mechanistic Deep Dive

The reaction is a nucleophilic acyl substitution that proceeds through a series of reversible protonation and deprotonation steps.[12][13] The entire process can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[3]

-

Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 4-nitrophenylacetic acid. This activation step dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like methanol.[11][14]

-

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][13]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular acid-base reaction converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[3][11]

-

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl π-bond, expelling a molecule of water.[3][11]

-

Deprotonation: The protonated ester is deprotonated by a weak base in the medium (e.g., methanol or the conjugate base of the catalyst), yielding the final this compound product and regenerating the acid catalyst.[12][13]

Isotope labeling studies have confirmed that the oxygen atom from the alcohol becomes the ester's alkoxy oxygen, demonstrating the cleavage of the acyl C-O bond of the carboxylic acid.[12]

Caption: The multi-step, reversible mechanism of Fischer Esterification.

Causality Behind Experimental Choices

The reversibility of the Fischer esterification necessitates strategies to drive the reaction to completion.[11] According to Le Châtelier's Principle, the equilibrium can be shifted to favor the products by either removing one of the products (water) as it forms or by using a large excess of one of the reactants (methanol).[4]

-

Excess Reagent: For the synthesis of methyl esters, using methanol as the solvent is a common and effective strategy. This provides a large molar excess, pushing the equilibrium position towards nearly quantitative conversion.[3][14]

-

Water Removal: For higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water.[10] However, for a low-boiling alcohol like methanol, this is less practical, making the use of excess alcohol the preferred method.

-

Catalyst: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (TsOH) are typical catalysts.[3] They are required to activate the carboxylic acid, as the reaction is exceedingly slow without a catalyst.[14]

Experimental Protocol: Fischer Esterification

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.

-

Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.[9]

-

Reagent Charging: To the flask, add 4-nitrophenylacetic acid (1.0 eq). Add a significant excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.

-

Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.05-0.1 eq) to the stirring solution.

-

Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 2-4 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a yellow solid.[2]

Alternative Synthesis Route A: Acyl Chloride Intermediate

To circumvent the equilibrium limitations of the Fischer esterification, a more reactive carboxylic acid derivative, an acyl chloride, can be employed.[4][10] This is a two-step process that is effectively irreversible and often proceeds with very high yields.

Mechanism and Rationale

Step 1: Acyl Chloride Formation. 4-nitrophenylacetic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form 4-nitrophenylacetyl chloride.[15] This reaction is highly favorable as it produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.

Step 2: Esterification. The highly electrophilic acyl chloride is then reacted with methanol. The nucleophilic oxygen of methanol attacks the acyl chloride carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and a final deprotonation (often by a mild base like pyridine or triethylamine, or even another molecule of methanol) yields the ester.

Caption: A two-step, irreversible route via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Method

-

Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. This procedure must be performed in a well-ventilated fume hood.[15]

-

Acyl Chloride Formation:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend or dissolve 4-nitrophenylacetic acid (1.0 eq) in a minimal amount of an inert solvent (e.g., dichloromethane or toluene).

-

Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature.[15] A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Heat the mixture to reflux for 1-2 hours until gas evolution ceases.[15]

-

Cool the mixture and remove excess thionyl chloride and solvent under vacuum.[15]

-

-

Esterification:

-

Dissolve the crude 4-nitrophenylacetyl chloride in a dry, inert solvent like dichloromethane.

-

Cool the solution in an ice bath (0°C).

-

Slowly add anhydrous methanol (~1.5 eq). To scavenge the HCl produced, a non-nucleophilic base like pyridine or triethylamine (1.5 eq) is often included.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Wash the reaction mixture with dilute HCl (to remove the base), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

-

Purify by column chromatography or recrystallization as needed.

-

Alternative Synthesis Route B: Methylation with Diazomethane

For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid, clean, and high-yielding alternative that proceeds under very mild conditions.[16] However, its utility is tempered by its significant hazards.

Mechanism and Rationale

The reaction mechanism is a straightforward, two-step process:[5][17]

-

Acid-Base Reaction: The carboxylic acid protonates the carbon atom of diazomethane, which acts as a base. This forms a carboxylate anion and the highly reactive methyldiazonium ion (CH₃N₂⁺).

-

Sₙ2 Displacement: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium ion in an Sₙ2 fashion. This displaces an exceptionally stable leaving group: dinitrogen gas (N₂).[5]

The irreversible formation of nitrogen gas is the thermodynamic driving force for the reaction, ensuring quantitative conversion.[5]

Caption: The rapid and irreversible mechanism of esterification with diazomethane.

Protocol Considerations and Safety

Extreme Hazard Warning: Diazomethane is a highly toxic, yellow gas that is also a potent carcinogen and is potentially explosive.[16][17] It should only be handled by trained personnel in a dedicated fume hood using specialized, scratch-free glassware. It is typically generated in situ from precursors like Diazald® and used immediately in an ethereal solution.[18]

-

Preparation: Dissolve 4-nitrophenylacetic acid in an ether-based solvent (e.g., diethyl ether).

-

Reaction: Slowly add a solution of diazomethane at 0°C with stirring. The yellow color of diazomethane will disappear as it is consumed. Continue addition until a faint yellow color persists, indicating a slight excess and complete consumption of the acid.[5]

-

Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color vanishes.

-

Work-up: The work-up is exceptionally simple. The solvent is removed under reduced pressure (in a well-ventilated area) to yield the methyl ester, which is often of sufficient purity for immediate use.[5]

Comparative Analysis of Synthesis Methods

| Feature | Fischer Esterification | Acyl Chloride Route | Diazomethane Methylation |

| Reaction Type | Equilibrium (Reversible) | Irreversible | Irreversible |

| Conditions | Acidic, Reflux | Neutral/Basic, 0°C to RT | Neutral, 0°C |

| Key Reagents | Strong Acid Catalyst | SOCl₂, Base | CH₂N₂ |

| Yield | Good to Excellent (with excess alcohol) | Excellent | Quantitative |

| Byproducts | Water | HCl, SO₂, Base·HCl salt | Nitrogen Gas |

| Work-up | Neutralization, Washes | Washes, Filtration | Evaporation |

| Safety Concerns | Corrosive acids | Corrosive/toxic SOCl₂ | Extremely Toxic & Explosive |

| Scalability | Excellent | Good | Poor (Lab-scale only) |

| Best For | Large-scale, cost-effective synthesis | High-yield, acid-sensitive substrates | Rapid, high-purity methyl esters |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct methodologies. The Fischer-Speier esterification remains the workhorse for large-scale, economical production, provided its equilibrium nature is managed.[3] The acyl chloride route offers a robust, high-yield alternative that avoids equilibrium issues, making it suitable for more sensitive or valuable substrates.[4] Finally, diazomethane methylation , while unparalleled in its efficiency and cleanliness for preparing methyl esters, is reserved for small-scale applications where its extreme hazards can be safely managed.[5] The selection of the optimal synthetic route is therefore a strategic decision that balances efficiency, safety, cost, and scale, reflecting the core challenges and considerations of modern chemical synthesis.

References

- Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.

- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Chemistry Steps. (n.d.). Fischer Esterification.

- BYJU'S. (n.d.). Fischer esterification reaction.

- Organic Syntheses. (n.d.). Procedure.

- Fischer Esterification. (n.d.). Experiment Protocol.

- Simson Pharma Limited. (n.d.). This compound.

- BLD Pharm. (n.d.). 2945-08-6|this compound.

- Appchem. (n.d.). This compound | 2945-08-6.

- Sigma-Aldrich. (n.d.). This compound | 2945-08-6.

- Chemistry LibreTexts. (2023). Fischer Esterification.

- Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.

- Diva Portal. (n.d.). A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane.

- YouTube. (2014). Fischer Esterification to Make Esters from Carboxylic Acids.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications.

- LookChem. (n.d.). Methyl (4-nitrophenyl)acetate CAS:2945-08-6.

- Chemistry LibreTexts. (2019). 19.7: Methyl Ester Synthesis Using Diazomethane.

- Master Organic Chemistry. (2025). Diazomethane (CH2N2).

- PubChem. (n.d.). Methyl p-nitrophenylacetate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl (4-nitrophenyl)acetate CAS 2945-08-6, Medicine Grade, High Purity at Attractive Price [nbinnochem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2945-08-6|this compound|BLD Pharm [bldpharm.com]

- 7. appchemical.com [appchemical.com]

- 8. Methyl p-nitrophenylacetate | C9H9NO4 | CID 270191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cerritos.edu [cerritos.edu]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]

- 13. byjus.com [byjus.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uu.diva-portal.org [uu.diva-portal.org]

A Comprehensive Technical Guide to Methyl 2-(4-nitrophenyl)acetate (CAS: 2945-08-6): Properties, Synthesis, and Key Transformations for Pharmaceutical Research

Executive Summary

Methyl 2-(4-nitrophenyl)acetate, bearing the CAS number 2945-08-6, is a pivotal chemical intermediate whose value in the realms of pharmaceutical synthesis, agrochemicals, and dye manufacturing cannot be overstated.[1] This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its strategic role as a molecular building block. This document covers its fundamental physicochemical and spectroscopic properties, provides validated protocols for its synthesis and purification, details its most critical chemical transformations, and outlines essential safety and handling procedures. The insights herein are intended to empower scientists to leverage the full potential of this versatile reagent in their research and development endeavors.

Section 1: Physicochemical and Spectroscopic Profile

This compound is a solid, typically appearing as a yellow crystalline powder.[1] Its structure, featuring a nitro group para to an acetic acid methyl ester substituent on a benzene ring, is the source of its unique reactivity and utility as a synthetic precursor. The electron-withdrawing nature of the nitro group significantly influences the chemistry of both the aromatic ring and the benzylic position.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a critical data foundation for its use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 2945-08-6 | [2][3] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][3] |

| Appearance | Solid, yellow crystalline powder | [1][2] |

| Melting Point | 110-112 °C | [1] |

| Boiling Point | 308.6 ± 17.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in organic solvents such as ethanol and acetone | [1] |

| SMILES | COC(=O)CC1=CC=C(C=C1)[O-] | [3][5] |

Spectroscopic Data Interpretation

A robust analytical characterization is essential for confirming the identity and purity of this compound. Various analytical techniques, including NMR, HPLC, and MS, are commonly employed.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) will appear as a singlet at approximately 3.7 ppm. The benzylic protons (-CH₂-) will present as a singlet around 3.8-4.0 ppm. The aromatic protons will appear as two distinct doublets in the downfield region (approx. 7.5 ppm and 8.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring, with coupling constants typical for ortho-protons.

-

¹³C NMR: The carbon spectrum will corroborate the structure, showing a signal for the methyl carbon around 52 ppm, the benzylic carbon near 40 ppm, and the ester carbonyl at approximately 170 ppm. The aromatic carbons will have distinct shifts, with the carbon bearing the nitro group being significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Expect strong characteristic peaks for the C=O stretch of the ester at ~1730-1750 cm⁻¹. Strong, asymmetric and symmetric stretching bands for the nitro group (NO₂) will be prominent around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 195.[3] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Section 2: Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid.[4]

Principle of Synthesis: The Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] For this synthesis, 4-nitrophenylacetic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[8][9] The choice of this method is grounded in its reliability, cost-effectiveness, and simplicity, especially when using a simple, volatile alcohol like methanol.

Causality of Experimental Choices:

-

Excess Alcohol: According to Le Chatelier's principle, using a large excess of methanol serves two purposes: it acts as the solvent for the reaction and drives the equilibrium towards the formation of the ester product.[7][9]

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[10][11] This catalytic step is crucial for achieving a reasonable reaction rate.

Detailed Step-by-Step Protocol: Synthesis

This protocol is a self-validating system; successful execution should yield a product whose analytical data matches the established profile.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenylacetic acid (10.0 g, 1 eq.).

-

Reagent Addition: Add methanol (100 mL, large excess) to the flask. Stir the mixture to dissolve the solid.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. The ester product, being insoluble in water, will precipitate out as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 50 mL) to remove any residual acid and methanol.

-

Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Purification Strategy: Recrystallization

The crude product can be effectively purified by recrystallization to achieve high purity (>98%).[2]

-

Solvent Choice: A mixture of ethanol and water is an excellent solvent system. The product is soluble in hot ethanol but less soluble in cold ethanol and insoluble in water.

-

Protocol: Dissolve the crude solid in a minimal amount of hot ethanol. Once fully dissolved, add water dropwise until the solution becomes slightly turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Section 3: Key Chemical Transformations and Applications

The primary value of this compound in drug discovery lies in its capacity to be transformed into more complex molecular scaffolds.[12] The nitro group is not typically a desired feature in a final drug molecule but serves as a versatile synthetic handle.

Core Reaction: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is arguably the most important reaction of this compound. This transformation yields Methyl 2-(4-aminophenyl)acetate, a key precursor for a wide range of pharmaceuticals.[4][13] The resulting aniline moiety is a common feature in bioactive molecules and provides a nucleophilic site for further elaboration, such as amide bond formation or heterocycle synthesis.

There are two prevalent, field-proven methods for this reduction, each with distinct advantages.

Method A: Catalytic Hydrogenation This is often the preferred method due to its clean nature, producing water as the only byproduct.[14][15]

-

Reagents: Hydrogen gas (H₂), often supplied via a balloon or a pressurized vessel, and a metal catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel.[15][16]

-

Mechanism: The reaction occurs on the surface of the metal catalyst, where H₂ is adsorbed and activated, allowing for the stepwise reduction of the nitro group.

-

Advantages: High yields, clean reaction profile, and relatively mild conditions. It is highly chemoselective for the nitro group, leaving the ester functionality intact.

Method B: Metal-Acid Reduction A classic and robust method that is particularly useful when catalytic hydrogenation is not feasible (e.g., due to catalyst poisoning by other functional groups).

-

Reagents: An easily oxidized metal such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[14]

-

Mechanism: This involves a series of single-electron transfers from the metal to the nitro group, with protons from the acid participating in the formation of water.

-

Advantages: Cost-effective, tolerant of many functional groups that might poison a hydrogenation catalyst, and procedurally simple for large-scale synthesis.

Detailed Step-by-Step Protocol: Reduction to Amine

This protocol details the catalytic hydrogenation approach.

-

Setup: In a flask suitable for hydrogenation, dissolve this compound (5.0 g, 1 eq.) in methanol or ethyl acetate (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~250 mg, 5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This is typically done using a balloon of H₂ or a Parr hydrogenator.

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂. The reaction is often exothermic. Monitor the reaction by TLC until the starting material is completely consumed.

-

Filtration: Once complete, carefully vent the H₂ and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wet the filter cake with solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(4-aminophenyl)acetate, which can be used directly or purified further if necessary.

Section 4: Handling, Safety, and Storage

Adherence to good laboratory practice is paramount when handling any chemical reagent. This compound presents moderate hazards that must be managed appropriately.[17][18]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2][5] |

| Hazard Statement | H302: Harmful if swallowed | [2][5] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5][18] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][19] |

Handling:

-

Always handle in a well-ventilated area or a chemical fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]

-

Avoid formation of dust and aerosols, as the compound can be an irritant.[17]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][18]

-

Keep away from incompatible materials such as strong oxidizing agents.[19]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined properties, straightforward synthesis, and, most importantly, the strategic utility of its nitro group as a precursor to the versatile aniline functionality, secure its place as a valuable intermediate in the synthesis of complex target molecules. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this compound in their synthetic campaigns, particularly within the demanding landscape of pharmaceutical research and development.

References

-

Chemsrc. (2024, January 2). Methyl (4-nitrophenyl)acetate. Retrieved from [Link]

-

LookChem. (n.d.). Methyl (4-nitrophenyl)acetate CAS:2945-08-6. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl p-nitrophenylacetate. PubChem Compound Database. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chem Survival. (2014, March 25). Fischer Esterification to Make Esters from Carboxylic Acids. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

- 1. Methyl (4-nitrophenyl)acetate CAS 2945-08-6, Medicine Grade, High Purity at Attractive Price [nbinnochem.com]

- 2. This compound | 2945-08-6 [sigmaaldrich.com]

- 3. Methyl p-nitrophenylacetate | C9H9NO4 | CID 270191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrc [chemsrc.com]

- 5. 2945-08-6|this compound|BLD Pharm [bldpharm.com]

- 6. 2945-08-6 | this compound | Aryls | Ambeed.com [ambeed.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cerritos.edu [cerritos.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 17. chemicalbook.com [chemicalbook.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 2-(4-nitrophenyl)acetate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-nitrophenyl)acetate is a pivotal organic compound characterized by a nitrated phenyl ring attached to a methyl acetate group. This arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly valued in the pharmaceutical and fine chemical industries. Its significance lies in the reactivity of the benzylic position, the electron-withdrawing nature of the nitro group, and the ester functionality, which collectively allow for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Fischer esterification, thorough analytical characterization, and its critical role as a precursor in the synthesis of amphenicol-class antibiotics.

Core Molecular and Physical Properties

This compound is a stable, solid compound under standard conditions. A summary of its fundamental properties is presented below.

| Property | Value | References |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][3] |

| CAS Number | 2945-08-6 | [2][3] |

| Appearance | Solid, pale yellow crystalline powder/needles | |

| Storage | Sealed in a dry environment at room temperature | [3] |

Synthesis via Fischer Esterification

The most common and efficient method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 4-nitrophenylacetic acid, using methanol as both the reagent and solvent, catalyzed by a strong mineral acid such as sulfuric acid.

Reaction Principle & Causality

Fischer esterification is an equilibrium-controlled reaction.[4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the weakly nucleophilic alcohol (methanol). To drive the equilibrium towards the formation of the ester product, an excess of the alcohol (methanol) is used, in accordance with Le Châtelier's principle. The strong acid catalyst also acts as a dehydrating agent, sequestering the water formed during the reaction, which further shifts the equilibrium to the right.

Mechanism of Fischer Esterification

Sources

Spectroscopic Data of Methyl 2-(4-nitrophenyl)acetate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(4-nitrophenyl)acetate, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Our focus is on not just presenting the data, but on interpreting it with scientific rigor, providing insights into the structural features of the molecule and the rationale behind the observed spectral characteristics.

Introduction to this compound

This compound, with the chemical formula C₉H₉NO₄, is a solid organic compound that serves as a versatile building block in organic synthesis. Its structure, characterized by a para-substituted nitrophenyl ring attached to a methyl acetate moiety, makes it a subject of interest for spectroscopic analysis. Understanding its spectral signature is crucial for reaction monitoring, quality control, and the elucidation of reaction mechanisms involving this compound.

Below is a diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons of the ester group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~7.5 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~3.8 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~3.7 | Singlet | 3H | Methyl protons (-OCH₃) |

Interpretation:

-

Aromatic Protons (δ ~8.2 and ~7.5 ppm): The electron-withdrawing nature of the nitro group significantly deshields the aromatic protons.[1][2] Protons ortho to the nitro group are expected to resonate at a lower field (higher ppm) compared to the protons meta to it due to the strong anisotropic and inductive effects of the nitro group.[3] The para-substitution pattern leads to a characteristic doublet of doublets or two distinct doublets for the aromatic protons.

-

Methylene Protons (δ ~3.8 ppm): The protons of the methylene group are adjacent to both the aromatic ring and the ester carbonyl group. This environment leads to a downfield shift.[4] The signal is expected to be a singlet as there are no adjacent protons to cause splitting.

-

Methyl Protons (δ ~3.7 ppm): The methyl protons of the ester group are deshielded by the adjacent oxygen atom, resulting in a chemical shift in the range of 3.5-4.0 ppm.[5] This signal will also appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~147 | Aromatic carbon attached to the nitro group (C-NO₂) |

| ~142 | Aromatic carbon attached to the acetate group (C-CH₂) |

| ~130 | Aromatic carbons ortho to the acetate group |

| ~124 | Aromatic carbons ortho to the nitro group |

| ~52 | Methyl carbon (-OCH₃) |

| ~41 | Methylene carbon (-CH₂) |

Interpretation:

-

Carbonyl Carbon (δ ~170 ppm): The carbonyl carbon of the ester group is highly deshielded and appears at a low field.[6]

-

Aromatic Carbons (δ ~124-147 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom directly attached to the electron-withdrawing nitro group will be significantly deshielded.[6][7] Conversely, the carbon attached to the methylene acetate group will also be influenced. Due to the symmetry of the para-substituted ring, four distinct signals are expected for the six aromatic carbons.[8]

-

Aliphatic Carbons (δ ~41 and ~52 ppm): The methyl carbon of the ester group typically resonates around 50-55 ppm. The methylene carbon, being attached to both the aromatic ring and the carbonyl group, will have a chemical shift in the range of 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |

| ~1520 | Strong | Asymmetric N-O stretch (nitro group) |

| ~1345 | Strong | Symmetric N-O stretch (nitro group) |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene and methyl groups (below 3000 cm⁻¹).[9]

-

Carbonyl Stretching: A strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.[10][11]

-

Nitro Group Stretching: The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretching of the N-O bonds.[12][13]

-

Aromatic Ring Vibrations: The aromatic C=C stretching vibrations are observed in the 1600-1475 cm⁻¹ region.[14] A strong band around 850 cm⁻¹ is characteristic of the out-of-plane C-H bending for a para-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of this compound is 195.17 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion |

| 195 | [M]⁺ (Molecular ion) |

| 164 | [M - OCH₃]⁺ |

| 149 | [M - NO₂]⁺ |

| 136 | [M - COOCH₃]⁺ |

| 120 | [C₇H₆NO]⁺ |

| 90 | [C₆H₄N]⁺ |

| 77 | [C₆H₅]⁺ |

| 59 | [COOCH₃]⁺ |

Interpretation of Fragmentation Pathway:

Upon electron ionization, the molecular ion ([M]⁺) at m/z 195 is formed. This ion can then undergo several fragmentation pathways:

-

Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in an acylium ion at m/z 164.

-

Loss of a nitro group (•NO₂): A common fragmentation for nitroaromatic compounds is the loss of the nitro group, which would give a peak at m/z 149.[15]

-

Loss of the carbomethoxy radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the methylene group can result in the loss of the entire methyl acetate side chain, leading to a fragment at m/z 136.

-

Formation of the tropylium ion and related fragments: Aromatic compounds often undergo rearrangements to form stable ions. Fragmentation can also lead to smaller aromatic fragments such as the phenyl cation at m/z 77.

The following diagram illustrates a plausible fragmentation pathway for this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phasing, and baseline correction.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for scientists and researchers working with this compound, enabling its confident identification and characterization in various applications.

References

-

Chemistry LibreTexts. (2021). Infrared Spectroscopy of Nitro Compounds. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ACS Publications. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]

-

Optica Publishing Group. (1993). GC/FT-IR Analysis of Fatty Acid Methyl Esters. [Link]

-

ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

PubMed. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

RSC Publishing. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

UCLA. (n.d.). IR: nitro groups. [Link]

-

Scilit. (1993). GC/FT-IR Analysis of Fatty Acid Methyl Esters. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

ResearchGate. (2017). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

ACS Publications. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]

-

ScienceDirect. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

-

ResearchGate. (1969). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

-

Chemistry LibreTexts. (2022). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

Wiley Online Library. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl 2-(4-nitrophenyl)acetate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-(4-nitrophenyl)acetate (CAS No. 2945-08-6). Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. While publicly available quantitative solubility data for this compound is limited, this guide establishes a robust framework for predicting its behavior in various organic solvents based on its physicochemical properties. Furthermore, it provides a detailed, self-validating methodology for the experimental determination of thermodynamic solubility, empowering researchers to generate precise and reliable data.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, from chemical synthesis and reaction kinetics to drug formulation and bioavailability. For this compound, a compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its solubility profile is paramount.[1] Inadequate solubility can lead to challenges in reaction scale-up, purification, and formulation, creating significant bottlenecks in development pipelines.

This guide moves beyond a simple data sheet, offering an in-depth perspective on the interplay between the solute's molecular structure and the properties of the solvent. By understanding the underlying principles, researchers can make informed decisions on solvent selection, troubleshoot dissolution issues, and design robust experimental plans.

Physicochemical Profile of this compound

The solubility of a solute is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below, providing the basis for understanding its interaction with various solvents.

| Property | Value | Source(s) |

| CAS Number | 2945-08-6 | [2][3] |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | [4] |

| Appearance | Yellow crystalline powder / Off-white solid | [5] |

| Melting Point | 110-112 °C | [5] |

| Density | ~1.3 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 72.12 Ų | [4][6] |

| Consensus Log P o/w | ~1.7 | [6] |

The molecule possesses both polar and non-polar characteristics. The nitro group (-NO₂) and the methyl ester group (-COOCH₃) are highly polar, contributing to a significant Topological Polar Surface Area (TPSA) of 72.12 Ų.[4][6] The TPSA is a crucial descriptor for predicting a drug's absorption and transport properties. Conversely, the benzene ring provides a non-polar, hydrophobic character. The calculated octanol-water partition coefficient (Log P) of approximately 1.7 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for non-polar environments, it is not extremely hydrophobic.[6] This duality is key to its solubility behavior.

Theoretical Framework: Predicting Solubility

The foundational principle governing solubility is "like dissolves like."[7][8] This adage encapsulates the concept that solutes dissolve best in solvents with similar intermolecular forces.[9]

The Role of Polarity and Intermolecular Forces

-

Polar Solvents: These solvents possess large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further classified:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[10] Given the oxygen atoms in the nitro and ester groups of this compound, strong dipole-dipole interactions and potential hydrogen bonding are expected, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have large dipole moments but lack O-H or N-H bonds, making them only hydrogen bond acceptors.[10] The strong dipole of these solvents can effectively solvate the polar regions of the solute. Therefore, this compound is anticipated to be readily soluble in solvents like acetone, DMSO, and DMF.[5]

-

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are characterized by weak van der Waals forces.[7] While the benzene ring of the solute will have a favorable interaction with aromatic solvents like toluene, the highly polar nitro and ester groups will be poorly solvated. Consequently, solubility is expected to be significantly lower in non-polar solvents, particularly aliphatic ones like hexane.

The relationship between solute properties and solvent choice can be visualized as a decision-making workflow.

Caption: Logical workflow for predicting solubility based on solute-solvent interactions.

Qualitative and Quantitative Solubility Profile

While specific, high-quality quantitative data is not widely published, a qualitative assessment and a framework for experimental determination are presented below. The compound is generally described as having moderate solubility in organic solvents and limited solubility in water, which aligns with its hydrophobic nature.[1] It is reported to be soluble in ethanol and acetone.[5]

The following table provides a list of common organic solvents, categorized by their properties. It is intended to serve as a template for researchers to populate with experimentally determined quantitative data.

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | H-Bonding | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| n-Hexane | Non-polar | 0.1 | 1.88 | None | Very Low | To be determined |

| Toluene | Non-polar (Aromatic) | 2.4 | 2.38 | None | Low | To be determined |

| Dichloromethane | Polar Aprotic | 3.1 | 9.08 | Acceptor | Moderate-High | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Acceptor | High | To be determined |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor | High | To be determined |

| Ethanol | Polar Protic | 5.2 | 24.5 | Donor & Acceptor | High | To be determined |

| Methanol | Polar Protic | 6.6 | 32.7 | Donor & Acceptor | High | To be determined |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Acceptor | Very High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor | Very High | To be determined |

| Water | Polar Protic | 10.2 | 80.1 | Donor & Acceptor | Very Low | To be determined |

Experimental Protocol for Thermodynamic Solubility Determination

To generate reliable and reproducible quantitative data, a standardized protocol is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies like the OECD.[9][11]

Principle

An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).[1][12]

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 ± 0.5 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. A preliminary time-to-equilibrium study is recommended, where samples are analyzed at 24, 48, and 72 hours to ensure the concentration has plateaued.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully draw the supernatant using a syringe. To ensure no solid particles are transferred, immediately filter the solution through a 0.22 µm syringe filter into a clean analysis vial. Self-Validation Step: The first few drops from the filter should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

Dilution: Prepare an accurate dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Calculate the concentration based on a standard calibration curve prepared with known concentrations of this compound.

-

Data Reporting: The final solubility is reported in units such as mg/mL or mol/L, specifying the temperature of the experiment. The experiment should be performed in triplicate to ensure reproducibility.[1]

Caption: Workflow for the Shake-Flask experimental protocol.

Conclusion and Future Outlook

This guide establishes that this compound, based on its molecular structure featuring both polar functional groups and a non-polar aromatic ring, is predicted to have high solubility in polar organic solvents (protic and aprotic) and low solubility in non-polar solvents. While quantitative public data is scarce, the provided theoretical framework allows for rational solvent selection. Crucially, the detailed Shake-Flask protocol offers a reliable and standardized method for researchers to generate this critical data in-house. Accurate solubility data is indispensable for optimizing synthetic routes, developing robust purification methods, and enabling successful formulation strategies in pharmaceutical and chemical development.

References

-

ResearchGate. (n.d.). Principles of Solubility and Solutions. Retrieved from [Link]

-

Veda, M. (n.d.). Solubility and Polarity. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

StudySmarter. (n.d.). Explain how polarity and solubility relate to each other and provide an example. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

-

Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PubChem. (n.d.). Methyl p-nitrophenylacetate. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl p-nitrophenylacetate. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemsrc. (2024, January 2). Methyl (4-nitrophenyl)acetate. Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound | 2945-08-6 [sigmaaldrich.com]

- 3. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrc [chemsrc.com]

- 4. Methyl p-nitrophenylacetate | C9H9NO4 | CID 270191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl (4-nitrophenyl)acetate CAS:2945-08-6 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 6. 2945-08-6 | this compound | Aryls | Ambeed.com [ambeed.com]

- 7. filab.fr [filab.fr]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. laboratuar.com [laboratuar.com]

- 12. bioassaysys.com [bioassaysys.com]

"Methyl 2-(4-nitrophenyl)acetate" reaction kinetics and thermodynamics

An In-Depth Technical Guide to the Reaction Kinetics and Thermodynamics of Methyl 2-(4-nitrophenyl)acetate

Abstract

This compound is a key organic compound utilized extensively in mechanistic studies and as a substrate for enzymatic assays. Its structure, featuring an ester functional group activated by a para-nitrophenyl moiety, makes it an ideal model for investigating nucleophilic acyl substitution reactions. This technical guide provides a comprehensive analysis of the reaction kinetics and thermodynamics governing its transformations, with a primary focus on hydrolysis. We will explore the underlying reaction mechanisms, detail authoritative experimental protocols for quantitative analysis, and present the thermodynamic profile of these reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important model substrate.

Introduction to this compound

Chemical Structure and Properties

This compound is an ester derived from 4-nitrophenylacetic acid and methanol. The presence of the electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring is critical; it significantly influences the reactivity of the benzylic position and the ester carbonyl group. This substitution makes the corresponding 4-nitrophenoxide a relatively stable leaving group, facilitating nucleophilic attack at the carbonyl carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl (4-nitrophenyl)acetate, 4-Nitrophenylacetic acid methyl ester | [1] |

| CAS Number | 2945-08-6 | [2] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Physical Form | Solid |

| Storage | Sealed in dry, room temperature conditions | |

Significance in Research and Development

The utility of this compound and its close analog, p-nitrophenyl acetate (PNPA), stems from the chromophoric nature of the hydrolysis product, 4-nitrophenol. In basic solutions, 4-nitrophenol deprotonates to form the 4-nitrophenoxide ion, which exhibits a strong, distinct absorbance maximum around 405 nm.[3] This property allows for continuous and straightforward monitoring of reaction progress via UV-Vis spectrophotometry, making it an excellent substrate for:

-

Enzyme Kinetics: Assaying the activity of hydrolases such as esterases and lipases.[3][4]

-

Mechanistic Organic Chemistry: Studying the factors that influence nucleophilic substitution reactions, including solvent effects, nucleophile strength, and catalysis.[5][6]

-

Catalyst Development: Evaluating the efficiency of novel synthetic or biological catalysts.[7]

Core Principles of Reaction Kinetics

The Nucleophilic Acyl Substitution Mechanism

The hydrolysis of this compound is a classic example of nucleophilic acyl substitution. This reaction class is generally understood to proceed via a two-step, addition-elimination sequence involving a tetrahedral intermediate. However, depending on the reactants and conditions, a concerted mechanism may also be operative.[8]

-

Stepwise Mechanism: The nucleophile (e.g., a hydroxide ion, OH⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In a subsequent step, the carbonyl π-bond reforms, expelling the leaving group (the 4-nitrophenoxide anion). This is the most commonly accepted pathway for this type of reaction.[5]

-

Concerted Mechanism: The bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously through a single transition state.[8]

Caption: General mechanisms for nucleophilic acyl substitution.

Rate Law and Order of Reaction

For the alkaline hydrolysis with a hydroxide ion as the nucleophile, the reaction is typically first-order with respect to both the ester and the hydroxide ion.[7] This results in an overall second-order rate law:

Rate = kN[Ester][OH⁻]

Where:

-

kN is the second-order rate constant.

-

[Ester] is the concentration of this compound.

-

[OH⁻] is the concentration of the hydroxide ion.

In experimental settings, it is often convenient to use a large excess of one reactant (e.g., [OH⁻] >> [Ester]) to simplify the kinetics. Under these pseudo-first-order conditions, the concentration of the excess reactant remains effectively constant, and the rate law simplifies to:

Rate = kobs[Ester]

Where kobs = kN[OH⁻] is the observed pseudo-first-order rate constant.

Kinetic Analysis of Alkaline Hydrolysis

Experimental Protocol: Spectrophotometric Monitoring

This protocol details a robust method for determining the kinetic parameters of the alkaline hydrolysis of this compound.

Expertise & Experience (Causality): The choice of a buffer (e.g., TRIS) maintains a constant pH, ensuring the concentration of the hydroxide nucleophile does not change during the reaction.[9] Using pseudo-first-order conditions simplifies the data analysis to a single exponential decay, which is more robust than fitting second-order data. The wavelength of 405 nm is selected because it corresponds to the absorbance maximum of the p-nitrophenoxide product, maximizing signal-to-noise.[3]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like ethanol or DMSO.[3]

-

Prepare a series of buffers at the desired pH (e.g., TRIS buffer, pH 7-9).

-

-

Spectrophotometer Setup:

-

Set the UV-Vis spectrophotometer to read absorbance at 405 nm.

-

Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

-

-

Blank Measurement:

-

Add the buffer solution to a cuvette and place it in the spectrophotometer. Zero the instrument (this is the reference blank).

-

-

Reaction Initiation and Monitoring:

-

To the blanked cuvette containing the buffer, add a small, precise volume of the ester stock solution to initiate the reaction (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM).

-

Mix rapidly by inverting the cuvette and immediately begin recording the absorbance at 405 nm as a function of time for a duration sufficient for the reaction to approach completion (e.g., 10-20 minutes).

-

-

Data Collection:

-

Record data points at regular intervals (e.g., every 10 seconds).

-

Repeat the experiment using different concentrations of hydroxide (i.e., different pH values) to determine the second-order rate constant.

-

Trustworthiness (Self-Validation): The protocol's integrity is validated by observing a clean, single-exponential increase in absorbance to a stable plateau. The final absorbance value (A∞) should be consistent with the initial concentration of the ester and the molar extinction coefficient of p-nitrophenoxide. A linear plot of ln(A∞ - At) versus time confirms that the reaction follows first-order kinetics.[5]

Data Analysis and Interpretation

The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to the following first-order integrated rate law:

At = A∞(1 - e-kobst)

Alternatively, a plot of ln(A∞ - At) versus time (t) will yield a straight line with a slope of -kobs .[5]

To find the second-order rate constant (kN), the kobs values obtained from experiments at different hydroxide concentrations are plotted against [OH⁻] . The slope of this resulting linear plot is the second-order rate constant, kN.

Caption: Experimental and data analysis workflow for kinetic studies.

Solvent Effects and Comparison with p-Nitrophenyl Acetate

Solvent composition can dramatically alter reaction rates. For instance, studies on the closely related p-nitrophenyl acetate (PNPA) show that the rate of alkaline hydrolysis increases dramatically as the solvent changes from pure water to mixtures with dimethyl sulfoxide (DMSO).[5] This is attributed to the destabilization of the hydroxide ion nucleophile in the ground state by the DMSO, which increases its reactivity.[5]

Table 2: Representative Second-Order Rate Constants (kN) for Alkaline Hydrolysis of p-Nitrophenyl Acetate at 25°C

| Solvent (mol % DMSO in H₂O) | kN (M⁻¹s⁻¹) |

|---|---|

| 0 (Pure H₂O) | 11.6 |

| 80 | 32,800 |

Data adapted from a study on p-nitrophenyl acetate and serves as an illustrative example.[5]

Compared to PNPA, this compound has a methylene (-CH₂-) spacer between the phenyl ring and the ester carbonyl. This spacer isolates the carbonyl group from the direct resonance-withdrawing effect of the nitro-substituted ring. Consequently, the carbonyl carbon of this compound is less electrophilic than that of PNPA. Therefore, under identical conditions, this compound is expected to undergo hydrolysis at a slower rate than PNPA.

Thermodynamic Profile of Hydrolysis

Key Thermodynamic Parameters

The thermodynamic feasibility of a reaction is described by the Gibbs free energy change (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS):

ΔG = ΔH - TΔS

-

Enthalpy Change (ΔH): Represents the heat absorbed or released during the reaction at constant pressure. Ester hydrolysis is typically an exothermic process (negative ΔH).

-

Entropy Change (ΔS): Represents the change in disorder. The hydrolysis of one ester molecule into two product molecules (a carboxylate and an alcohol/phenol) generally leads to an increase in entropy (positive ΔS).

-

Gibbs Free Energy Change (ΔG): A negative ΔG indicates a spontaneous reaction. Given the typical signs of ΔH and ΔS, ester hydrolysis is generally spontaneous.

Enthalpy of Hydrolysis

Calorimetric studies on PNPA have been performed to directly measure the enthalpy of hydrolysis. These experiments provide crucial data for building a complete thermodynamic profile of the reaction.

Table 3: Thermodynamic Parameters for the Hydrolysis of p-Nitrophenyl Acetate

| Parameter | Value | Method | Reference |

|---|---|---|---|

| ΔrH(cal) | Measured calorimetrically | Microcalorimetry | [10] |

| ΔfH° (aq) | -364.9 kJ·mol⁻¹ | Thermochemical Network Calculation | [10] |

| Overall Reaction Enthalpy | -100 to -106 kJ·mol⁻¹ | Calorimetry & Spectrophotometry | [11] |

Note: The overall reaction enthalpy may include contributions from buffer protonation.[11]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC can be used to determine the enthalpy of hydrolysis (ΔH) directly by measuring the heat released or absorbed during the reaction.

Methodology:

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

-

Sample Preparation:

-

Load the sample cell with a solution of the ester in a suitable buffer.

-

Load the injection syringe with a solution of a catalyst (e.g., a strong base like NaOH or an esterase enzyme) to initiate the reaction rapidly.

-

-

Titration/Injection:

-

Perform an initial small injection to overcome diffusion effects at the syringe tip.

-